2-phenyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine
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Description
The compound “2-phenyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine” is also known as PHTPP . It is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα . It has been used to distinguish the various activities of the two estrogen receptors .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the empirical formula C20H11F6N3O . The molecular weight is 423.31 .Physical and Chemical Properties Analysis
The compound is a yellow to orange powder . It is soluble in DMSO at a concentration of 5 mg/mL when warmed . The storage temperature is 2-8°C .Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with estrogen receptors .
Mode of Action
Similar compounds have been reported to act as antagonists for estrogen receptors . They bind to these receptors and block their activity, thereby inhibiting the effects of estrogen in the body .
Biochemical Pathways
As an antagonist of estrogen receptors, it could potentially influence pathways related to cell growth and differentiation, which are often regulated by estrogen .
Result of Action
As an antagonist of estrogen receptors, it could potentially inhibit the growth of cells that are sensitive to estrogen .
Properties
IUPAC Name |
2-phenyl-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3S/c21-20(22,23)16-8-4-5-14(11-16)13-27-19-18-12-17(15-6-2-1-3-7-15)25-26(18)10-9-24-19/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWOIUFJJMHATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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